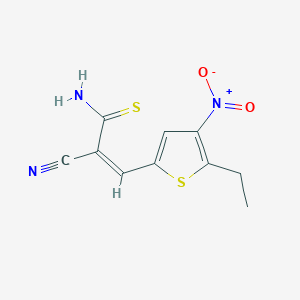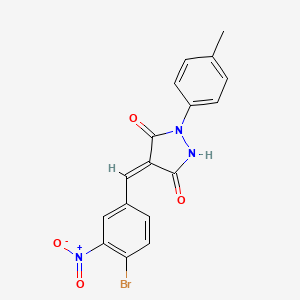![molecular formula C9H12N2O4S B4884520 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4884520.png)
5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, also known as MOET, is a chemical compound that has been studied for its potential applications in various scientific fields. MOET is a thiazolidinedione derivative that has been synthesized and researched for its potential use in the treatment of diabetes, cancer, and other diseases.
作用机制
The mechanism of action of 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a role in glucose and lipid metabolism, inflammation, and cell differentiation. This compound has been shown to act as a PPARγ agonist, which may explain its effects on diabetes, cancer, and neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In diabetes research, this compound has been shown to improve insulin sensitivity, decrease blood glucose levels, and reduce inflammation. In cancer research, this compound has been shown to inhibit cancer cell growth, induce apoptosis, and reduce angiogenesis. In neurodegenerative disease research, this compound has been shown to protect against oxidative stress, inflammation, and neuronal cell death.
实验室实验的优点和局限性
5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its high purity and stability, as well as its potential applications in multiple scientific fields. However, this compound also has limitations, including its high cost and limited availability. Additionally, more research is needed to fully understand the mechanisms of action and potential side effects of this compound.
未来方向
There are several future directions for 5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione research, including further studies on its mechanisms of action, potential side effects, and optimal dosages. Additionally, this compound could be studied in combination with other compounds to enhance its effects or reduce potential side effects. This compound could also be studied in clinical trials for its potential use in the treatment of diabetes, cancer, and neurodegenerative diseases. Overall, this compound has shown promising results in scientific research and has the potential to be a valuable tool in the fight against various diseases.
合成方法
5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of 4-morpholinecarboxylic acid, thionyl chloride, and 2-amino-4-chlorobutyric acid. The resulting intermediate is then reacted with 2-oxoethyl isothiocyanate to produce this compound. The synthesis of this compound has been optimized to increase yields and purity, making it a viable option for research purposes.
科学研究应用
5-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been studied for its potential applications in various scientific fields, including diabetes, cancer, and neurodegenerative diseases. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose metabolism in animal models. In cancer research, this compound has been shown to inhibit cancer cell growth and induce apoptosis. In neurodegenerative disease research, this compound has been shown to protect against oxidative stress and inflammation.
属性
IUPAC Name |
5-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c12-7(11-1-3-15-4-2-11)5-6-8(13)10-9(14)16-6/h6H,1-5H2,(H,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFFXRBGTCDXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4884454.png)
![N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4884456.png)
![N-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4884465.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B4884469.png)
![2-(4-chlorophenyl)-2-hydroxy-1-phenyl-1,2,3,5,6,7,8,9-octahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4884474.png)


![N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine](/img/structure/B4884493.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4884494.png)
![3-[(4-bromo-2-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4884497.png)
![[1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4884500.png)


![1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4884536.png)